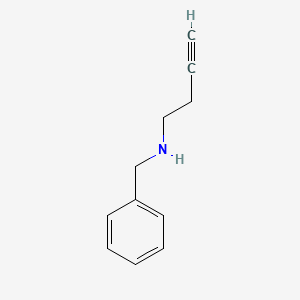
N-benzylbut-3-yn-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzylbut-3-yn-1-amine is an organic compound with the molecular formula C11H13N It is characterized by the presence of a benzyl group attached to a but-3-yn-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: N-benzylbut-3-yn-1-amine can be synthesized through several methods. One common approach involves the reaction of benzylamine with but-3-yn-1-ol under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process often includes steps such as purification and quality control to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions: N-benzylbut-3-yn-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into saturated amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction can produce saturated amines .
Scientific Research Applications
N-benzylbut-3-yn-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: This compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-benzylbut-3-yn-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
- N-benzylbut-2-yn-1-amine
- N-benzylbut-4-yn-1-amine
- N-benzylprop-2-yn-1-amine
Comparison: Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research and development .
Properties
CAS No. |
107301-61-1 |
|---|---|
Molecular Formula |
C11H13N |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
N-benzylbut-3-yn-1-amine |
InChI |
InChI=1S/C11H13N/c1-2-3-9-12-10-11-7-5-4-6-8-11/h1,4-8,12H,3,9-10H2 |
InChI Key |
PBRJUZZKLPMIEO-UHFFFAOYSA-N |
SMILES |
C#CCCNCC1=CC=CC=C1 |
Canonical SMILES |
C#CCCNCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


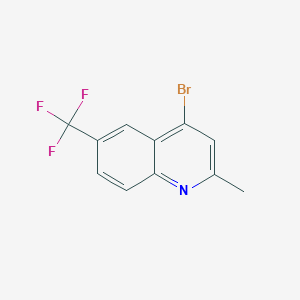
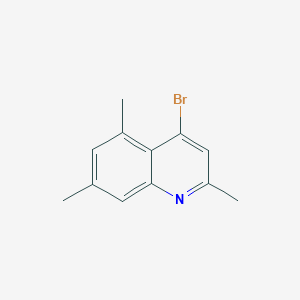
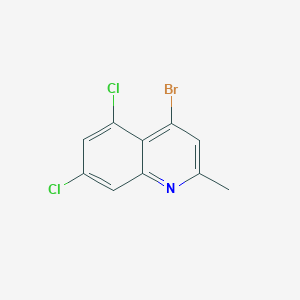
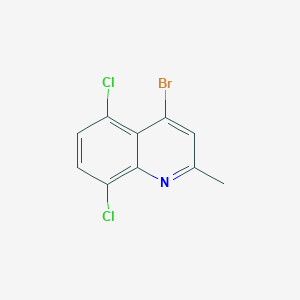
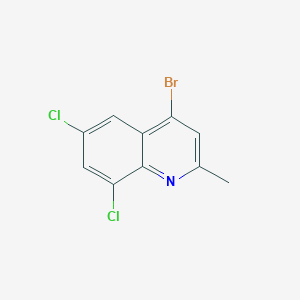
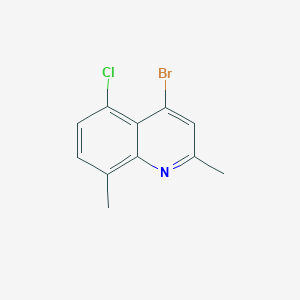

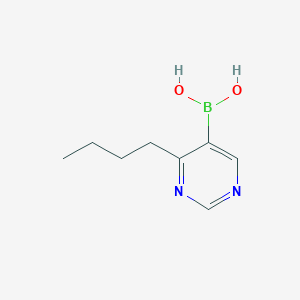
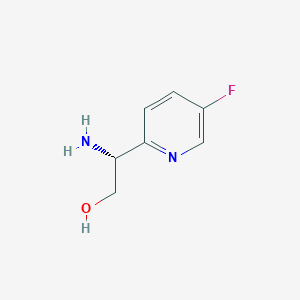
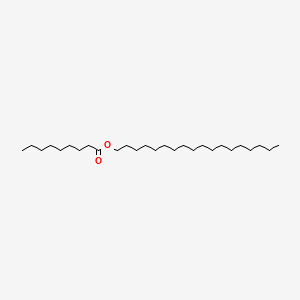
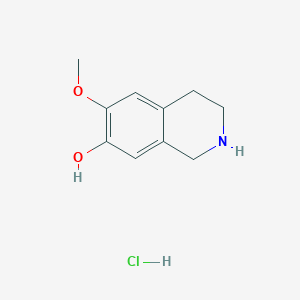
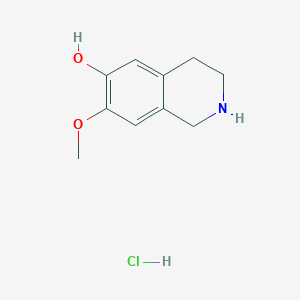
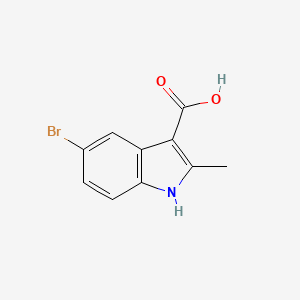
![5-Chloro-2-(methylthio)thiazolo[5,4-b]pyridine](/img/structure/B3184243.png)
